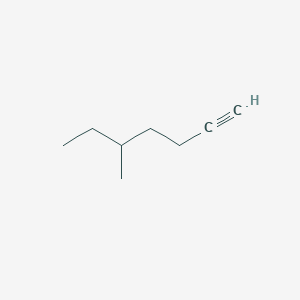

1-Heptyne, 5-methyl-

Description

Contextualization within Modern Organic Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in the landscape of modern organic chemistry. rsc.orgnih.govrsc.org Their unique linear geometry and the high electron density of the π-bonds make them exceptionally versatile precursors for a vast array of chemical transformations. rsc.orgmsu.edu Within this class, branched terminal alkynes, such as 1-heptyne (B1330384), 5-methyl-, represent a more structurally complex subgroup. The presence of alkyl branching introduces steric and electronic nuances that can significantly influence reactivity and selectivity in synthetic applications, making them subjects of considerable academic interest. These molecules are instrumental in constructing complex carbon skeletons found in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgrsc.org

Importance of Terminal Alkynes as Synthetic Intermediates

Terminal alkynes, characterized by a hydrogen atom attached to one of the sp-hybridized carbons (a C≡C-H group), are particularly valuable in synthesis. masterorganicchemistry.comlibretexts.org The acidity of this terminal proton allows for its easy removal to form a potent carbon nucleophile known as an acetylide ion. libretexts.org This reactivity is a cornerstone of carbon-carbon bond formation, enabling the extension of carbon chains and the assembly of complex molecular frameworks. masterorganicchemistry.commasterorganicchemistry.com

The versatility of the alkyne functional group extends far beyond its use as a nucleophile. It can undergo a wide range of addition reactions, including hydrogenation, hydration, and halogenation. msu.edu Through careful selection of reagents and catalysts, alkynes can be selectively transformed into alkenes (with either Z or E stereochemistry), alkanes, ketones, aldehydes, and other functional groups, effectively serving as a "blank canvas" for synthetic chemists. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This adaptability makes terminal alkynes indispensable intermediates in multi-step syntheses.

Unique Structural Features and Chiral Considerations of Branched Alkynes, exemplified by 1-Heptyne, 5-methyl-

1-Heptyne, 5-methyl- (CAS Number: 61064-09-3) is a prime example of a branched terminal alkyne. nih.gov Its structure consists of a seven-carbon chain with a triple bond at the first carbon (C1) and a methyl group at the fifth carbon (C5).

The key structural feature of 1-heptyne, 5-methyl- is the presence of a stereocenter, or chiral center, at the C5 position. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a but-3-yn-1-yl group. This arrangement means that the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (R)-5-methyl-1-heptyne and (S)-5-methyl-1-heptyne.

The chirality of branched alkynes adds a critical layer of complexity and opportunity in synthetic chemistry. The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The development of methods for the enantioselective synthesis of chiral building blocks like 1-heptyne, 5-methyl- is therefore a significant area of research. acs.orgrsc.orgorganic-chemistry.org For instance, thermodynamic property calculations have been performed for various alkyne isomer groups, including (RS)-5-methyl-1-heptyne, highlighting its place within the broader family of C8H14 isomers. nist.gov

Table 1: Physicochemical Properties of 1-Heptyne, 5-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 5-methylhept-1-yne nih.gov |

| Molecular Formula | C₈H₁₄ nih.gov |

| Molecular Weight | 110.20 g/mol nih.gov |

| CAS Number | 61064-09-3 nih.gov |

| Structure | Chiral |

Overview of Research Trajectories for Alkynes with Complex Substituents

Current research involving alkynes with complex substituents is focused on developing novel and more efficient synthetic methodologies. A major thrust is in the area of catalysis, particularly the use of transition metals to achieve high levels of regio- and stereoselectivity. rsc.orgchinesechemsoc.org This includes the development of catalysts for:

Enantioselective Functionalization : Creating methods that selectively produce one enantiomer of a chiral product over the other. acs.orgnih.govchinesechemsoc.org This is crucial for synthesizing complex chiral molecules like bioactive compounds. organic-chemistry.orgnih.gov

Multifunctionalization : Developing reactions where multiple new bonds are formed in a single step, increasing synthetic efficiency. nih.gov Gold-catalyzed multifunctionalization reactions, for example, can create several new chemical bonds by breaking a carbon-carbon triple bond. nih.gov

Hydrofunctionalization : The addition of H-X across the triple bond, where X can be a variety of atoms or groups. chinesechemsoc.org Research focuses on controlling which carbon atom the 'H' and 'X' add to (regioselectivity), especially in sterically hindered or unsymmetrical alkynes. chinesechemsoc.orgorganic-chemistry.org

Sustainable Synthesis : Employing greener reaction conditions, such as using water as a solvent or hydrogen source, and developing recyclable catalysts to minimize environmental impact. rsc.org

These research trajectories aim to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable molecules from readily available alkyne precursors. The challenges posed by sterically demanding and chiral alkynes like 1-heptyne, 5-methyl- continue to drive innovation in catalytic and synthetic methods. researchgate.netrsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

61064-09-3 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

5-methylhept-1-yne |

InChI |

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h1,8H,5-7H2,2-3H3 |

InChI Key |

XZAXKNMXYFKSKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Heptyne, 5 Methyl and Its Functionalized Analogues

Classical and Contemporary Approaches to Alkyne Formation

Classical methods for alkyne synthesis remain highly relevant in modern organic chemistry, offering reliable and often straightforward routes to these valuable compounds. The alkylation of acetylides and elimination reactions are two of the most prominent strategies.

Alkylation of Acetylides

The alkylation of acetylide anions is a powerful and widely used method for the construction of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted alkynes. libretexts.orglumenlearning.comyoutube.comlumenlearning.com This method is predicated on the acidity of the terminal proton of a 1-alkyne, which can be removed by a strong base to generate a nucleophilic acetylide anion. libretexts.orglumenlearning.com

A plausible synthetic route to 1-heptyne (B1330384), 5-methyl- via this method would involve the reaction of the acetylide anion with a suitable alkyl halide. Specifically, the synthesis could be envisioned through the deprotonation of acetylene (B1199291) to form an acetylide, followed by a two-step alkylation. First, the acetylide would be reacted with a primary alkyl halide, such as 1-bromo-3-methylpentane, in an S(_N)2 reaction to form the carbon skeleton of 1-heptyne, 5-methyl-. youtube.comlibretexts.org

The general reaction scheme is as follows:

Formation of the Acetylide: A strong base, such as sodium amide (NaNH(_2)) in liquid ammonia (B1221849), is used to deprotonate a terminal alkyne, generating the acetylide anion. youtube.comlumenlearning.com

Nucleophilic Substitution: The resulting acetylide anion then acts as a nucleophile, attacking a primary alkyl halide in an S(_N)2 reaction to form a new carbon-carbon bond and yield the desired internal alkyne. libretexts.orglumenlearning.com

It is crucial to use primary alkyl halides in this reaction, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of the strongly basic acetylide anion. lumenlearning.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| Acetylene | 1-bromo-3-methylpentane | NaNH(_2) | 1-Heptyne, 5-methyl- | S(_N)2 Alkylation |

Elimination Reactions for Triple Bond Installation

Elimination reactions provide another classical and effective route to alkynes, typically involving the double dehydrohalogenation of a dihaloalkane. youtube.comyoutube.comlibretexts.orglibretexts.org This process involves two successive E2 elimination steps, each forming a pi bond, to ultimately generate the alkyne triple bond. youtube.comlibretexts.org

To synthesize 1-heptyne, 5-methyl-, one could start from a corresponding vicinal or geminal dihalide. For instance, 1,2-dibromo-5-methylheptane could serve as a suitable precursor. Treatment of this vicinal dihalide with a strong base, such as sodium amide in liquid ammonia, would induce two consecutive E2 eliminations to yield 1-heptyne, 5-methyl-. youtube.comlibretexts.org

The choice of base is critical in these reactions. While strong bases like potassium hydroxide (B78521) can be used, they often require high temperatures. youtube.com Sodium amide is a commonly employed base that is effective under less harsh conditions. libretexts.org For terminal alkynes, it is important to note that if a very strong base like sodium amide is used, the product may be deprotonated to form the corresponding acetylide salt, which can then be neutralized in an aqueous workup to give the final terminal alkyne. libretexts.org

| Starting Material | Reagent | Product | Reaction Type |

| 1,2-Dibromo-5-methylheptane | NaNH(_2) (excess) | 1-Heptyne, 5-methyl- | Double Dehydrohalogenation (E2) |

| 1,1-Dibromo-5-methylheptane | NaNH(_2) (excess) | 1-Heptyne, 5-methyl- | Double Dehydrohalogenation (E2) |

Transition Metal-Catalyzed Synthesis Strategies

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon bonds. Cross-coupling reactions, in particular, have become indispensable tools for the synthesis of complex molecules, including alkynes.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, provide powerful methods for the synthesis of alkynes. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org To synthesize 1-heptyne, 5-methyl-, one could envision a coupling between a suitable 1-halo-3-methylpentane and a protected acetylene equivalent, such as ethynyltrimethylsilane. Following the coupling reaction, the trimethylsilyl (B98337) protecting group can be removed to yield the terminal alkyne. researchgate.netscispace.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A potential Negishi approach to 1-heptyne, 5-methyl- would involve the reaction of an ethynylzinc halide with 1-bromo-3-methylpentane.

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| Sonogashira Coupling | 1-Halo-3-methylpentane | Ethynyltrimethylsilane | Pd complex, Cu(I) salt | 1-Heptyne, 5-methyl- (after deprotection) |

| Negishi Coupling | 1-Halo-3-methylpentane | Ethynylzinc halide | Pd or Ni complex | 1-Heptyne, 5-methyl- |

Enantioselective Synthesis of Chiral Alkynes (e.g., at the 5-methyl position)

The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry, enabling the preparation of chiral molecules with high optical purity. For 1-heptyne, 5-methyl-, the stereocenter is at the 5-position, and its enantioselective synthesis would require a strategy to introduce this chirality in a controlled manner.

One potential approach is through the enantioselective alkylation of a suitable precursor. While direct enantioselective alkylation of a simple acetylide to create a chiral center at the 5-position is challenging, a multi-step sequence can be envisioned. For instance, an asymmetric allylic alkylation could be employed to set the stereocenter, followed by further chemical transformations to arrive at the target alkyne. acs.orgnih.gov

Another powerful strategy for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture . nih.govpolimi.itnih.govmdpi.commdpi.com In the context of 1-heptyne, 5-methyl-, a racemic mixture of a precursor alcohol, such as 5-methyl-1-heptyn-3-ol, could be subjected to lipase-catalyzed acylation. Lipases are enzymes that can selectively acylate one enantiomer of an alcohol at a much faster rate than the other, allowing for the separation of the two enantiomers. nih.govmdpi.com The desired enantiomer of the alcohol can then be carried forward to synthesize the enantiomerically pure target molecule.

| Method | Precursor | Key Reagent/Catalyst | Product |

| Asymmetric Alkylation | Appropriate enolate and allyl carbonate | Chiral ligand/metal complex | Chiral intermediate for 1-heptyne, 5-methyl- |

| Kinetic Resolution | Racemic 5-methyl-1-heptyn-3-ol | Lipase (e.g., from Candida antarctica) | Enantiomerically enriched 5-methyl-1-heptyn-3-ol |

Chemo-Enzymatic and Biocatalytic Pathways for Structural Diversification

Chemo-enzymatic and biocatalytic methods are increasingly being recognized for their potential to perform highly selective and environmentally friendly transformations in organic synthesis. These approaches leverage the remarkable catalytic power of enzymes to achieve transformations that are often difficult to accomplish with traditional chemical methods.

While the direct enzymatic synthesis of 1-heptyne, 5-methyl- is not a common strategy, enzymes can be employed for the structural diversification of this alkyne or its precursors. For instance, lipases can be used for the enantioselective acylation or hydrolysis of functionalized analogues of 1-heptyne, 5-methyl-, providing access to a range of chiral building blocks. nih.govnih.gov

Furthermore, other classes of enzymes, such as oxidoreductases , could potentially be used to introduce new functional groups into the molecule with high regio- and stereoselectivity. For example, a biocatalytic oxidation could potentially introduce a hydroxyl group at a specific position on the alkyl chain of 1-heptyne, 5-methyl-, leading to the formation of a functionalized derivative. The field of biocatalysis is rapidly evolving, and the discovery and engineering of new enzymes are continually expanding the scope of possible transformations.

| Reaction Type | Substrate | Enzyme Class | Potential Product |

| Enantioselective Acylation | Racemic 5-methyl-1-heptyn-x-ol | Lipase | Enantiomerically enriched alcohol and acetate (B1210297) |

| Regioselective Oxidation | 1-Heptyne, 5-methyl- | Oxidoreductase (e.g., P450 monooxygenase) | Hydroxylated 1-heptyne, 5-methyl- derivative |

Stereocontrolled Synthesis of Derivatives Bearing the 5-methyl-1-heptyne Framework

The primary challenge in synthesizing derivatives of 1-heptyne, 5-methyl- lies in the stereoselective formation of the chiral center at the C-5 position. A common and effective strategy to achieve this is through the asymmetric addition of a C2-alkynyl nucleophile to a prochiral aldehyde, such as 2-methylpentanal (B94375). This approach directly establishes the required carbon skeleton and the stereogenic center in a single step. Various catalytic systems have been developed to facilitate this transformation with high enantioselectivity.

One prominent method involves the use of chiral ligands to modify the reactivity and stereochemical outcome of the addition of zinc acetylides to aldehydes. For instance, the use of N-methylephedrine as a chiral additive in the presence of a zinc salt can effectively catalyze the enantioselective alkynylation of aldehydes. While a broad range of aldehydes are suitable substrates for this reaction, the specific application to 2-methylpentanal would be expected to yield the corresponding chiral propargylic alcohol, a direct precursor to functionalized 5-methyl-1-heptyne derivatives.

Another powerful approach is the Brønsted acid-catalyzed asymmetric propargylation of aldehydes. nih.gov This method utilizes a chiral phosphoric acid catalyst to control the enantioselectivity of the reaction between an allenylboronate and an aldehyde. nih.gov This transformation is known for its high efficiency and broad substrate scope, accommodating a variety of aldehydes with different steric and electronic properties. nih.gov The resulting homopropargylic alcohols are valuable intermediates that can be further elaborated to the desired 5-methyl-1-heptyne framework.

The table below summarizes representative methods for the asymmetric synthesis of chiral propargylic and homopropargylic alcohols, which are key structural motifs in the stereocontrolled synthesis of 5-methyl-1-heptyne derivatives.

| Aldehyde Substrate | Alkynyl/Allenic Reagent | Catalyst/Chiral Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

| Various Aldehydes | Terminal Alkynes | In(III)/BINOL | Propargylic Alcohol | High | organic-chemistry.org |

| Various Aldehydes | Terminal Alkynes | Zn(OTf)₂ / (+)-N-Methylephedrine | Propargylic Alcohol | Up to 99% | organic-chemistry.org |

| Various Aldehydes | Allenylboronate | Chiral Phosphoric Acid | Homopropargylic Alcohol | 92-96% | nih.gov |

| α-Branched Aldehydes | Di- and Triynes | Zn(OTf)₂ / ProPhenol Ligand | Propargylic Alcohol | Up to 98% | acs.org |

Protecting Group Chemistry in the Synthesis of Complex 1-Heptyne, 5-methyl- Precursors

In the multi-step synthesis of complex molecules containing the 1-heptyne, 5-methyl- framework, the strategic use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. sciforum.netnih.govuchicago.edu The two primary functional groups requiring protection in this context are the terminal alkyne and any hydroxyl groups that may be present, particularly if the synthesis proceeds through a chiral alcohol intermediate as discussed in the previous section.

Protection of the Terminal Alkyne:

The acidic proton of a terminal alkyne can interfere with many common organic reactions, such as those involving organometallic reagents or strong bases. uchicago.edu To circumvent this, the alkyne is often protected, most commonly as a silyl (B83357) alkyne. Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS), are frequently employed. The choice of the silyl group depends on the required stability throughout the synthetic sequence, with bulkier groups like TIPS offering greater stability.

Protection of Hydroxyl Groups:

When the synthesis involves a chiral alcohol intermediate, the hydroxyl group often needs to be protected to prevent its interference in subsequent reactions. Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and selective removal. nih.govharvard.edu Common silyl ethers include tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS). The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom.

Other protecting groups for alcohols, such as methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether, are also utilized. researchgate.net These are typically stable to basic and nucleophilic conditions and can be removed under acidic conditions.

The selection of a protecting group strategy is crucial and often involves considering the orthogonality of the protecting groups. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. sciforum.net For instance, a TBDMS ether on a hydroxyl group can be cleaved with a fluoride (B91410) source (e.g., TBAF), while a TIPS-protected alkyne remains intact.

The following table outlines common protecting groups for terminal alkynes and hydroxyl groups, along with their typical protection and deprotection conditions.

| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents |

| Terminal Alkyne | Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF |

| Terminal Alkyne | Trimethylsilyl | TMS | TMSCl, Et₃N, CH₂Cl₂ | K₂CO₃, MeOH |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid |

| Hydroxyl | Triisopropylsilyl | TIPS | TIPSOTf, 2,6-lutidine, CH₂Cl₂ | TBAF, THF |

| Hydroxyl | Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl) |

| Hydroxyl | Tetrahydropyranyl | THP | DHP, PPTS, CH₂Cl₂ | Acidic conditions (e.g., AcOH) |

The judicious application of these stereocontrolled methodologies and protecting group strategies enables the efficient and precise synthesis of a wide range of functionalized derivatives built upon the chiral 1-heptyne, 5-methyl- framework, paving the way for the exploration of their properties and potential applications.

Reactivity and Mechanistic Investigations of 1 Heptyne, 5 Methyl

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon triple bond in 1-heptyne (B1330384), 5-methyl- is electron-rich, making it susceptible to attack by electrophiles. Concurrently, the sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, allowing for nucleophilic addition reactions under certain conditions. msu.edumasterorganicchemistry.com These addition reactions are fundamental to the functionalization of alkynes.

Hydrosilylation and Hydroboration Methodologies

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, known as hydrosilylation, is a powerful method for synthesizing vinylsilanes. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum and rhodium. The choice of catalyst and silane (B1218182) can influence the regioselectivity and stereoselectivity of the addition. For terminal alkynes like 1-heptyne, hydrosilylation can yield three possible isomers: the α-isomer, the β-(E)-isomer, and the β-(Z)-isomer.

Research on 1-heptyne, a close structural analog of 1-heptyne, 5-methyl-, has shown that rhodium complexes ligated by imidazolium-substituted phosphines are highly active and selective catalysts for hydrosilylation with siloxanes and triethylsilane. mdpi.comresearchgate.net These reactions predominantly yield the β-(Z)-isomer. mdpi.com In contrast, platinum catalysts, such as a t-Bu₃P-Pt(0) complex, can favor the formation of the β-(E)-isomer when reacted with disiloxanes. orgsyn.org The reaction with 1-heptyne and 1,1,3,3-tetramethyldisiloxane (B107390) is exothermic, and controlling the temperature is crucial to prevent the formation of the undesired α-isomer. orgsyn.org

| Catalyst | Silane | Major Product | Reference |

|---|---|---|---|

| Rhodium complexes with imidazolium-substituted phosphine (B1218219) | 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) or Triethylsilane (TES) | β-(Z)-vinylsilane | mdpi.com |

| t-Bu₃P-Pt(0) complex | 1,1,3,3-tetramethyldisiloxane | β-(E)-vinylsilane | orgsyn.org |

| Platinum(0) complex with IPr*OMe ligand | H₂SiMePh | β-(E)-vinylsilane | rsc.org |

Hydroboration: The hydroboration-oxidation of terminal alkynes is a complementary reaction to hydration, providing a route to aldehydes. msu.edulibretexts.org The reaction involves the addition of a borane (B79455) reagent across the triple bond. To prevent the addition of a second molecule of borane to the resulting vinylborane, sterically hindered dialkylboranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used. libretexts.org The addition is regioselective, with the boron atom adding to the terminal, less substituted carbon (anti-Markovnikov addition). msu.edumasterorganicchemistry.com The subsequent oxidation of the intermediate vinylborane, typically with hydrogen peroxide in a basic solution, yields an enol that rapidly tautomerizes to the corresponding aldehyde. msu.eduperlego.com For 1-heptyne, 5-methyl-, this sequence would produce 5-methylheptanal.

Halogenation and Hydrohalogenation Pathways

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes like 1-heptyne, 5-methyl- follows Markovnikov's rule. lumenlearning.comlibretexts.org The initial addition of one equivalent of HX results in the formation of a vinyl halide, with the halogen atom attaching to the more substituted carbon (C2) and the hydrogen atom to the terminal carbon (C1). libretexts.org This regioselectivity is dictated by the formation of the more stable secondary vinyl cation intermediate during the reaction mechanism. lumenlearning.com The addition of a second equivalent of HX leads to a geminal dihalide, where both halogen atoms are attached to the same carbon (C2). libretexts.org

Halogenation: The addition of halogens (Br₂ or Cl₂) across the triple bond can also occur once or twice, depending on the stoichiometry of the reagents. libretexts.org The addition of one equivalent of a halogen to an alkyne typically results in the formation of a dihaloalkene. The mechanism involves the formation of a cyclic halonium ion intermediate, and the subsequent backside attack by the halide ion leads to anti-addition, yielding the (E)-dihaloalkene as the major product. msu.edu The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. libretexts.org The reactivity of alkynes towards electrophilic addition with halogens is generally slower than that of alkenes, despite the reaction being more exothermic. msu.edu

Regioselectivity and Stereoselectivity in Additions to the Terminal Alkyne

The outcomes of addition reactions to the terminal alkyne in 1-heptyne, 5-methyl- are governed by established principles of regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another.

Markovnikov Selectivity: In the addition of protic acids like HBr or in mercury-catalyzed hydration, the electrophile (H⁺) adds to the carbon atom that already bears more hydrogen atoms (C1), leading to the formation of the more substituted carbocation or mercurinium ion intermediate at C2. masterorganicchemistry.comlumenlearning.com This results in the halogen or hydroxyl group being added to the internal carbon of the original alkyne.

Anti-Markovnikov Selectivity: In contrast, hydroboration-oxidation exhibits anti-Markovnikov regioselectivity. masterorganicchemistry.commasterorganicchemistry.com The boron atom, which is the electrophilic part of the B-H bond, adds to the terminal carbon (C1), driven by both steric factors (the bulky borane reagent prefers the less hindered site) and electronic factors. libretexts.orgmasterorganicchemistry.com This ultimately places the hydroxyl group (after oxidation) on the terminal carbon, leading to an aldehyde. libretexts.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others.

Syn-Addition: In this process, both new bonds are formed on the same face of the triple bond. Catalytic hydrogenation using Lindlar's catalyst and hydroboration are classic examples of syn-addition. msu.edumasterorganicchemistry.com For instance, the hydroboration of 1-heptyne, 5-methyl- involves the concerted addition of the B-H bond across the alkyne in a syn fashion. masterorganicchemistry.com

Anti-Addition: Here, the two new bonds are formed on opposite faces of the triple bond. The halogenation of alkynes proceeds via anti-addition due to the mechanism involving a cyclic bromonium/chloronium ion intermediate. msu.edu The reduction of alkynes to trans-alkenes using sodium in liquid ammonia (B1221849) is another example of an anti-addition process. msu.edu

Coupling and Annulation Reactions

Palladium-catalyzed reactions are central to modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The terminal alkyne of 1-heptyne, 5-methyl- is an excellent handle for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: This reaction is a cornerstone for the synthesis of substituted alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The terminal proton of 1-heptyne, 5-methyl- is sufficiently acidic to be removed by the base, forming a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) center, ultimately leading to the coupled product. Copper-free Sonogashira protocols have also been developed. Research has demonstrated the successful copper-free coupling of 1-heptyne with aryl chlorides using a palladium-N-heterocyclic carbene (NHC) complex as the catalyst. preprints.org

Heck Reaction: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.comlibretexts.org A related transformation, the reductive Heck reaction or hydroarylation, can be applied to alkynes. A one-pot procedure for the hydroarylation of 1-heptyne has been developed, which involves an initial platinum-catalyzed hydrosilylation to form a vinylsilane intermediate. orgsyn.org This intermediate is then subjected to a palladium-catalyzed cross-coupling with an aryl halide in the presence of a fluoride (B91410) source to activate the silyl (B83357) group, affording the hydroarylated product with high (E)-stereoselectivity. orgsyn.org

| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Copper-Free Sonogashira | [{Pd(μ-OH)Cl(NHC)}₂] | 1-Heptyne and 4-Chlorotoluene | Forms 1-(hept-1-yn-1-yl)-4-methylbenzene (B14135832) in high yield. | preprints.org |

| One-Pot Hydroarylation | 1. t-Bu₃P-Pt(0) 2. Pd(dba)₂ / TBAF | 1-Heptyne, TMDS, and 4-Iodoanisole | Sequential hydrosilylation and cross-coupling to form (E)-1-(1-heptenyl)-4-methoxybenzene. | orgsyn.org |

Cycloaddition and Decarbonylative Annulation Strategies

The triple bond of 1-heptyne, 5-methyl- can participate as a 2π-electron component in various cycloaddition and annulation reactions to construct cyclic and polycyclic frameworks.

Cycloaddition Reactions: Alkynes can undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocycles. For example, the reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. The regiochemistry is controlled by the electronic demands of the frontier molecular orbitals of the dipole and the dipolarophile. beilstein-journals.org

Decarbonylative Annulation: A novel and highly site-selective palladium-catalyzed decarbonylative [4+2] annulation of carboxylic acids with terminal alkynes has been reported. rsc.orgresearchgate.net This reaction provides a powerful method for synthesizing substituted naphthalenes. The proposed mechanism involves the activation of a carboxylic acid, oxidative addition to a Pd(0) catalyst, decarbonylation, and C-H activation to form a five-membered palladacycle. rsc.org This intermediate then undergoes regioselective insertion of the terminal alkyne. Studies have shown that simple terminal alkynes like 1-heptyne are effective substrates in this transformation, reacting with benzoic acid derivatives to produce 1-alkyl-naphthalenes in good yields. rsc.org Given the demonstrated tolerance for various alkyl-substituted terminal alkynes, 1-heptyne, 5-methyl- is expected to be a viable substrate for this methodology, offering a direct route to complex naphthalene (B1677914) structures.

Deprotonation and Derivatives via Acetylide Chemistry

The terminal proton of 1-Heptyne, 5-methyl-, is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion. This anion serves as a powerful synthetic intermediate for the formation of new carbon-carbon bonds. openstax.orglibretexts.org Strong bases such as sodium amide (NaNH₂) in liquid ammonia are commonly employed for this deprotonation. openstax.orgmsu.edu The resulting 5-methyl-1-heptynylide anion is a potent nucleophile. openstax.org

This reactivity is harnessed in alkylation reactions, where the acetylide anion reacts with primary alkyl halides in an SN2 reaction to generate more complex internal alkynes. openstax.orglibretexts.org For instance, the general principle of acetylide alkylation allows for the extension of carbon chains, a fundamental process in organic synthesis. libretexts.orgvaia.com

Beyond simple alkylation, the corresponding organometallic derivatives, such as copper acetylides, exhibit unique reactivity. For example, copper acetylides derived from terminal alkynes can participate in substitution reactions with activated substrates like pteridine (B1203161) triflates, demonstrating the utility of these derivatives in synthesizing complex heterocyclic molecules. clockss.org

Table 1: Acetylide Formation and Subsequent Alkylation

| Reactant | Reagent(s) | Intermediate | Product Example (with R-X) |

|---|---|---|---|

| 1-Heptyne, 5-methyl- | 1. NaNH₂ | 5-methyl-1-heptynylide anion | Disubstituted Alkyne |

| 1-Heptyne, 5-methyl- | 1. n-BuLi | Lithium 5-methyl-1-heptynylide | Disubstituted Alkyne |

| 1-Heptyne, 5-methyl- | 1. R'MgBr (Grignard) | 5-methyl-1-heptynylmagnesium bromide | Disubstituted Alkyne |

Oxidative and Reductive Transformations

The carbon-carbon triple bond in 1-Heptyne, 5-methyl- is susceptible to both oxidation and reduction, leading to a variety of functionalized products. These transformations can be controlled to yield alkenes, carbonyl compounds, or fully saturated alkanes.

Selective Hydrogenation Studies to Alkenes

The reduction of alkynes to alkenes is a critical transformation in organic synthesis, and the selective hydrogenation of 1-Heptyne, 5-methyl- can be achieved with high stereoselectivity. Catalytic hydrogenation using a "poisoned" or deactivated palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen, yielding the corresponding cis-alkene, 5-methyl-cis-1-heptene. msu.edupressbooks.pub The catalyst is designed to be active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane. msu.edu

Alkynes adsorb more strongly to the catalyst surface than alkenes, which allows for their preferential reduction. msu.edu A variety of palladium-based systems, including polymer-bound palladium(II) complexes and colloidal palladium nanoparticles, have demonstrated high selectivity for the semi-hydrogenation of terminal alkynes. ua.esosti.govrsc.org For instance, colloidal palladium catalysts have been shown to achieve olefin selectivity of up to 98% for the semi-hydrogenation of 1-heptyne at complete conversion. rsc.org Ruthenium-based catalysts have also been investigated for 1-heptyne semi-hydrogenation. researchgate.netnih.gov

Table 2: Catalytic Systems for Selective Hydrogenation of Terminal Alkynes

| Catalyst System | Substrate Example | Selectivity to Alkene | Reference |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | General Alkynes | High for cis-alkene | msu.edupressbooks.pub |

| Colloidal Pd (from Pd(OAc)₂ and NaH) | 1-Heptyne | 98% | rsc.org |

| Polymer-bound Pd(II) complexes | Various Acetylenes | 85-100% | osti.gov |

| Ru/C, Ru/Al₂O₃ | 1-Heptyne | Varies with conditions | researchgate.net |

| Pd/Activated Carbon | 1-Heptyne | >95% | nih.gov |

Oxidative Cleavage and Functionalization

The triple bond of 1-Heptyne, 5-methyl- can be completely broken through oxidative cleavage. msu.edu A common method for this transformation is ozonolysis, followed by a workup. This reaction cleaves the C≡C bond and typically yields carboxylic acids. msu.edubrainly.com For 1-Heptyne, 5-methyl-, ozonolysis would break the bond between C1 and C2, leading to the formation of 5-methylhexanoic acid from the seven-carbon fragment and formic acid (which may be further oxidized to carbon dioxide) from the terminal alkyne carbon. brainly.comopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used to achieve the same cleavage. msu.edupressbooks.pub

Other oxidative functionalizations are possible. For example, hydration of terminal alkynes, catalyzed by mercuric ions in aqueous acid, follows Markovnikov's rule to produce a methyl ketone via an enol intermediate. msu.edupressbooks.pub For 1-Heptyne, 5-methyl-, this would result in the formation of 5-methyl-2-heptanone. In contrast, hydroboration followed by oxidation with hydrogen peroxide provides the anti-Markovnikov product, an aldehyde, after tautomerization of the intermediate enol. msu.edu This would convert 1-Heptyne, 5-methyl- into 5-methylheptanal.

Rearrangement Processes and Isomerization Pathways

Under strongly basic conditions, the triple bond of alkynes can migrate along the carbon chain. This isomerization process is driven by a series of proton abstraction and transfer steps, leading to an equilibrium mixture of isomeric alkynes. msu.edu For instance, treatment with a strong base like sodium amide in a suitable solvent can catalyze the rearrangement of internal alkynes to the thermodynamically more stable terminal alkyne. msu.edumolaid.com While 1-Heptyne, 5-methyl- is already a terminal alkyne, it could potentially be isomerized to internal isomers such as 5-methyl-2-heptyne or 5-methyl-3-heptyne (B13797283) under specific conditions, or be formed from them. The mechanism often involves allenic carbanion intermediates. msu.edu

Detailed Mechanistic Elucidation of Reaction Steps

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for controlling the outcome of reactions involving 1-Heptyne, 5-methyl-.

Identification and Characterization of Key Intermediates

Many reactions of alkynes proceed through well-defined, albeit often transient, intermediates.

Acetylide Anions: As discussed, the deprotonation of 1-Heptyne, 5-methyl- generates a stable acetylide anion, which is a key nucleophilic intermediate in numerous synthetic applications. openstax.orgmolaid.com

Enols and Enolates: The hydration of 1-Heptyne, 5-methyl-, whether by acid-catalyzed hydration or hydroboration-oxidation, proceeds through an enol intermediate ([R-C(OH)=CH₂] or [R-CH=CH-OH]). msu.edu These enols are generally unstable and rapidly tautomerize to the more stable carbonyl product (a ketone or aldehyde, respectively). pressbooks.pubmsu.edu

Vinyl Cations and Pi-Complexes: The addition of electrophiles like HBr to alkynes can be sluggish compared to alkenes. The mechanism can involve the formation of a pi-complex between the electrophile and the triple bond. msu.edumsu.edu In some cases, a high-energy vinyl cation intermediate may be formed. msu.edu

Organometallic Intermediates: Catalytic reactions often involve complex organometallic intermediates. For example, selective hydrogenation on a palladium surface involves the adsorption of the alkyne and stepwise transfer of hydrogen atoms. msu.edu Similarly, Ru-catalyzed hydroboration has been shown to proceed via metallacyclopropene intermediates. acs.org The synthesis of lactones from acetylenic compounds can involve key intermediates formed through reactions with reagents like OsO₄. rsc.org

Transition State Analysis through Kinetic Isotope Effects and Computational Methods

The elucidation of reaction mechanisms at a molecular level is fundamental to advancing synthetic chemistry. For reactions involving unsaturated hydrocarbons like 1-heptyne, 5-methyl-, understanding the precise structure and energetics of the transition state is crucial for controlling reaction outcomes and designing more efficient catalysts. Two of the most powerful tools for probing these fleeting intermediates are kinetic isotope effects (KIEs) and computational modeling. acs.org

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon observed as a change in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its heavier isotopes. This effect arises from the differences in vibrational frequencies of chemical bonds involving lighter versus heavier isotopes; a bond to a heavier isotope has a lower zero-point vibrational energy, thus requiring more energy to be broken. The magnitude of the KIE can provide profound insight into the rate-determining step of a reaction and the nature of bond-making and bond-breaking in the transition state.

KIEs are classified as primary or secondary:

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, in a reaction involving the cleavage of a C-H bond on the carbon adjacent to the alkyne in 1-heptyne, 5-methyl-, substituting the hydrogen with deuterium (B1214612) (D) would be expected to yield a significant primary KIE (kH/kD > 1).

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. These effects are typically smaller and provide information about changes in the hybridization or steric environment of the atom in the transition state.

While the principles of KIE are well-established, specific experimental KIE studies detailing the transition states of reactions for 1-heptyne, 5-methyl- are not extensively documented in publicly available research. However, the methodology remains a critical tool for such investigations.

Computational Methods

In conjunction with experimental techniques, computational chemistry provides an indispensable avenue for mapping out reaction pathways and characterizing transition state structures. Methods like Density Functional Theory (DFT) and ab initio calculations allow researchers to model reaction coordinates, calculate activation energies, and visualize the three-dimensional geometry of transition states. acs.org

For a molecule such as 1-heptyne, 5-methyl-, computational studies could be employed to:

Predict the transition state structures for various reactions, such as hydroboration, cycloaddition, or polymerization.

Calculate the vibrational frequencies of both the ground state and transition state, which allows for the theoretical prediction of KIEs. These predicted values can then be compared with experimental data to validate a proposed mechanism.

Analyze the electronic properties of the transition state, including charge distribution and orbital interactions, to understand the factors that stabilize it.

A theoretical investigation into a reaction mechanism would typically involve locating the transition state structure on the potential energy surface and confirming it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Although detailed computational studies focused specifically on the reactivity of 1-heptyne, 5-methyl- are not prominent in the literature, research on analogous alkynes demonstrates the power of this approach. For example, computational studies on related systems have been used to rationalize product selectivity and the role of catalysts in alkyne transformations.

A data table of specific experimental or computational findings for 1-heptyne, 5-methyl- is not included as such detailed studies are not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization Methodologies for 1 Heptyne, 5 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers initial insights into the number and types of hydrogen and carbon atoms present in 1-Heptyne (B1330384), 5-methyl-. The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment. For instance, the acetylenic proton at the C1 position would appear as a distinct singlet or a narrow triplet, while the methyl groups at the C5 position and the terminal end would show characteristic doublet and triplet patterns, respectively. chemicalbook.com

The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments. chemicalbook.comspectrabase.com The sp-hybridized carbons of the alkyne group (C1 and C2) would have characteristic chemical shifts in the range of 68-90 ppm.

Two-dimensional (2D) NMR techniques provide correlational information that helps piece together the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 1-Heptyne, 5-methyl-, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.educolumbia.edu This technique is invaluable for definitively assigning each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.eduresearchgate.net This is crucial for identifying quaternary carbons (like C2 of the alkyne) and for confirming the connectivity across the entire molecule, including the placement of the methyl branch at the C5 position.

Interactive Data Table: Predicted NMR Data for 1-Heptyne, 5-methyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (≡CH) | ~1.9 | ~68.0 | H1 to C2, C3 |

| C2 (-C≡) | - | ~84.0 | H1 to C2; H3 to C2 |

| C3 (CH₂) | ~2.2 | ~18.0 | H1 to C3; H4 to C3 |

| C4 (CH₂) | ~1.5 | ~38.0 | H3 to C4; H5 to C4 |

| C5 (CH) | ~1.8 | ~28.0 | H4 to C5; H6 to C5 |

| C6 (CH₃) | ~0.9 | ~22.0 | H5 to C6 |

| C7 (CH₃) | ~0.9 | ~22.0 | H5 to C7 |

Mass Spectrometry (MS) Approaches for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrsisinternational.org This technique is particularly well-suited for volatile compounds like 1-Heptyne, 5-methyl-. asianpubs.org The gas chromatograph separates the compound from any impurities, and the mass spectrometer then ionizes the molecule, typically through electron impact (EI), causing it to fragment.

The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (110.20 g/mol for C₈H₁₄), and a series of fragment ion peaks. nih.govnist.gov The fragmentation pattern is a unique fingerprint of the molecule and is influenced by the stability of the resulting carbocations. libretexts.orgresearchgate.netescholarship.org For 1-Heptyne, 5-methyl-, characteristic fragmentation would likely involve cleavage at the branched C5 position, leading to the loss of an isopropyl or propyl group, resulting in significant peaks at specific m/z values.

Interactive Data Table: Expected GC-MS Fragmentation for 1-Heptyne, 5-methyl-

| m/z Value | Possible Fragment | Significance |

| 110 | [C₈H₁₄]⁺ | Molecular Ion Peak |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl group (CH₃) |

| 67 | [C₅H₇]⁺ | Loss of a propyl group (C₃H₇) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. nih.govnthu.edu.tw While GC-MS often involves fragmentation, ESI-MS typically produces intact molecular ions, often with a proton attached ([M+H]⁺). tdx.catlibretexts.orglibretexts.org This allows for a very accurate determination of the molecular weight. For a non-polar hydrocarbon like 1-Heptyne, 5-methyl-, ESI would be less conventional than for polar molecules but can be used with appropriate solvent systems and additives to facilitate ionization. The primary utility of ESI-MS in this context would be the unambiguous confirmation of the molecular weight with high resolution and accuracy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing bonds to vibrate at specific frequencies. This provides valuable information about the functional groups present.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. dut.ac.zamdpi.comscispace.com In the context of 1-Heptyne, 5-methyl-, FTIR is particularly effective for identifying the characteristic vibrations of the alkyne group. ekb.eg

The two most significant peaks for a terminal alkyne are:

C≡C Stretch : A weak but sharp absorption band typically appears in the region of 2100-2260 cm⁻¹. uobabylon.edu.iqspecac.com The weakness of this peak is due to the low dipole moment change during the stretching vibration of the relatively non-polar carbon-carbon triple bond.

≡C-H Stretch : A strong and sharp absorption band is observed around 3300 cm⁻¹. uobabylon.edu.iqreadchemistry.com This peak is characteristic of the C-H bond of a terminal alkyne and is one of the most reliable indicators of this functional group.

Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons in the alkyl portion of the molecule in the 2800-3000 cm⁻¹ region. readchemistry.com

Interactive Data Table: Key FTIR Absorption Bands for 1-Heptyne, 5-methyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| ≡C-H Stretch | 3270-3330 | Strong, Sharp | Terminal Alkyne |

| C-H Stretch (sp³) | 2800-3000 | Medium to Strong | Alkyl |

| C≡C Stretch | 2100-2260 | Weak, Sharp | Alkyne |

| C-H Bend | 1370-1470 | Medium | Alkyl |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. researchgate.net For 1-heptyne, 5-methyl-, this method is particularly useful for identifying the characteristic vibrations of its key functional groups.

The most prominent features in the Raman spectrum of a terminal alkyne like 1-heptyne, 5-methyl- are the stretching vibrations of the carbon-carbon triple bond (C≡C) and the terminal acetylenic carbon-hydrogen bond (≡C-H). umsl.edunih.gov The C≡C stretching frequency in terminal alkynes typically appears in the range of 2100-2140 cm⁻¹, while the ≡C-H stretch is observed around 3300 cm⁻¹. rsc.orgresearchgate.net These signals are often strong in Raman spectra, in contrast to their sometimes weak appearance in infrared (IR) spectroscopy. nih.gov

The rest of the molecule, the 5-methylheptyl group, contributes to a more complex fingerprint region of the spectrum, with various C-C stretching and C-H bending vibrations. While specific experimental data for 1-heptyne, 5-methyl- is not widely published, the expected Raman shifts can be predicted based on data from similar structures.

Interactive Data Table: Predicted Raman Shifts for 1-Heptyne, 5-methyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong |

| C≡C Stretch | Terminal Alkyne | ~2120 | Strong |

| C-H Asymmetric Stretch | CH₃, CH₂ | 2950-2970 | Medium-Strong |

| C-H Symmetric Stretch | CH₃, CH₂ | 2860-2880 | Medium-Strong |

| C-H Bending | CH₃, CH₂ | 1375-1470 | Medium-Weak |

| C-C Stretch | Alkyl Chain | 800-1200 | Weak |

Note: These are predicted values based on typical group frequencies. Actual experimental values may vary.

Research has shown that the position and intensity of the alkyne's Raman signal can be influenced by its local environment and any conjugation with other π systems. nih.govrsc.org Although 1-heptyne, 5-methyl- lacks conjugation, its Raman spectrum provides an unambiguous confirmation of the terminal alkyne functionality.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

1-Heptyne, 5-methyl- possesses a stereocenter at the C5 position, meaning it is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers ((R)-5-methyl-1-heptyne and (S)-5-methyl-1-heptyne). nist.gov Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.govacs.org

The primary chiroptical techniques include:

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nih.gov For a molecule like 1-heptyne, 5-methyl-, which lacks a strong chromophore, the ECD signals may be weak and appear at very short wavelengths (below 200 nm). nih.gov However, derivatization of the alkyne or the chiral center with a chromophoric group can induce measurable ECD signals, which can then be used to determine the absolute configuration and enantiomeric purity. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. nih.gov Every vibrational mode of a chiral molecule is potentially VCD-active, providing a rich source of stereochemical information. VCD is particularly powerful as it can be used to study the molecule without the need for derivatization.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. acs.org Like VCD, ROA provides detailed stereochemical information from the fundamental vibrations of the molecule.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net For a non-crystalline liquid like 1-heptyne, 5-methyl-, direct analysis by this technique is not possible. However, by converting it into a suitable crystalline derivative, its absolute configuration can be unambiguously determined.

The process involves reacting the chiral alkyne with a reagent that induces crystallization and ideally contains a heavy atom to facilitate the crystallographic analysis. researchgate.net For instance, a common strategy is to form a co-crystal or a salt with a chiral acid or base, or to create a metal-organic complex.

Recent research has demonstrated the power of this technique for a variety of chiral molecules containing alkyne functionalities. For example, the absolute configurations of axially chiral heterobiaryl alkynes have been determined by X-ray diffraction analysis of the crystalline products. rsc.org In other work, polyfunctionalized chiral succinate (B1194679) derivatives containing alkyne groups were synthesized, and the absolute configuration of a cyclized product was confirmed by single-crystal X-ray diffraction. chinesechemsoc.org These studies underscore the methodology that would be applied to derivatives of 1-heptyne, 5-methyl-.

Should a suitable crystalline derivative of 1-heptyne, 5-methyl- be prepared, X-ray crystallography would provide precise data on:

Bond lengths and angles.

Torsional angles, defining the molecular conformation.

The absolute configuration of the C5 stereocenter.

Intermolecular interactions and packing in the crystal lattice.

Computational Chemistry and Theoretical Studies of 1 Heptyne, 5 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, energy, and various other molecular attributes. For 1-heptyne (B1330384), 5-methyl-, such calculations can elucidate its stability, preferred shapes, and how it will appear in various spectroscopic measurements.

Conformational Analysis and Stability of Isomers

The presence of a chiral center at the C5 position and rotatable single bonds in 1-heptyne, 5-methyl- means that it can exist in various spatial arrangements known as conformations. Conformational analysis is a critical first step in theoretical studies to identify the most stable, low-energy structures a molecule is likely to adopt. mdpi.com

The process typically begins with a broad search of the potential energy surface using computationally less expensive methods, like molecular mechanics (e.g., MMFF94 force field), to generate a wide range of possible conformers. mdpi.comresearchgate.net The most promising, lower-energy conformers are then subjected to more rigorous geometry optimization using higher levels of theory, such as Density Functional Theory (DFT), to accurately determine their relative stabilities and geometric parameters. mdpi.com For chiral alkynes, this analysis is crucial as the different spatial arrangements can influence their chiroptical properties and reactivity. researchgate.netdntb.gov.ua

Table 1: Hypothetical Relative Energies of 1-Heptyne, 5-methyl- Conformers

This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different spatial arrangements. The calculations would typically be performed at a DFT level of theory (e.g., B3LYP/6-31G(d)) to yield reliable energy differences.

| Conformer | Dihedral Angle (H-C1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti | 180° | 0.00 | 75.2 |

| Gauche 1 | 60° | 0.85 | 12.4 |

| Gauche 2 | -60° | 0.85 | 12.4 |

Note: This data is illustrative for the C2-C3 bond rotation and does not represent a full conformational search of 1-heptyne, 5-methyl-. A full analysis would involve rotations around all significant single bonds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. mdpi.com

NMR Chemical Shifts: Density Functional Theory (DFT) is a widely used and effective method for calculating NMR chemical shifts. mdpi.commdpi.com The process involves optimizing the molecule's geometry and then, using a method like the Gauge-Independent Atomic Orbital (GIAO), calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Accurate predictions often require the use of appropriate functionals (e.g., ωB97X-D, WP04) and basis sets, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). mdpi.com For alkynes, DFT has been shown to be a powerful tool, although predictions for the acetylenic proton can sometimes be challenging. acs.orgnih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's normal modes of vibration. These frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. The characteristic C≡C and ≡C-H stretching frequencies of the alkyne group in 1-heptyne, 5-methyl- are particularly well-suited for theoretical prediction. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 2: Predicted Spectroscopic Data for (S)-5-methyl-1-heptyne

This table provides an example of theoretically predicted NMR and IR data. Such predictions are crucial for assigning experimental spectra and confirming the molecular structure.

| Parameter | Atom/Bond | Predicted Value | Computational Method |

| ¹³C NMR Shift | C1 (≡CH) | ~70 ppm | GIAO/ωB97X-D/def2-SVP (PCM) |

| ¹³C NMR Shift | C2 (C≡) | ~85 ppm | GIAO/ωB97X-D/def2-SVP (PCM) |

| ¹H NMR Shift | H1 (≡CH) | ~2.0 ppm | GIAO/WP04/6-311++G(2d,p) (PCM) |

| IR Frequency | ≡C-H Stretch | ~3300 cm⁻¹ | B3LYP/6-31G(d) |

| IR Frequency | C≡C Stretch | ~2120 cm⁻¹ | B3LYP/6-31G(d) |

Note: The chemical shift values are approximate and highly dependent on the level of theory and solvent model used. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations focus on static, low-energy states, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of conformational flexibility, solvent interactions, and molecular aggregation. acs.orgnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. researchgate.net For reactions involving 1-heptyne, 5-methyl-, such as hydrofunctionalization or cycloadditions, computational modeling can reveal detailed mechanisms. nih.govchinesechemsoc.org

The process involves identifying all stationary points—reactants, intermediates, transition states, and products—on the potential energy surface. acs.org Transition state theory and DFT calculations are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction's feasibility and rate. nih.govnumberanalytics.com For example, in the hydrocarboxylation of alkynes, computational studies have detailed the key steps, including the generation of metal-hydride species, insertion of the alkyne, and subsequent CO₂ insertion. rsc.org

Free Energy Surface Mapping

A free energy surface (FES) is a multi-dimensional plot that represents the free energy of a system as a function of two or more reaction coordinates. acs.orgpku.edu.cn Mapping the FES for a reaction of 1-heptyne, 5-methyl- provides a comprehensive understanding of the entire reaction landscape, including all possible pathways, intermediates, and the barriers separating them. acs.org This is more informative than a simple one-dimensional reaction profile. For instance, in a catalyzed reaction, the FES can illustrate the catalyst's role in lowering activation barriers and can help explain observed selectivity by comparing the energy barriers of competing pathways. pku.edu.cnresearchgate.net

Rational Design of Catalysts and Reagents

A key outcome of mechanistic modeling is the ability to rationally design better catalysts and reagents. nih.govnsf.gov By understanding how a catalyst interacts with a substrate like 1-heptyne, 5-methyl- at a molecular level, researchers can computationally modify the catalyst's structure—for example, by changing its ligands—to improve its activity, selectivity, or stability. organic-chemistry.orgrsc.org Computational studies can predict how these modifications will affect the reaction's energy profile, guiding experimental efforts toward the most promising candidates. rsc.org This approach has been successfully applied to numerous alkyne reactions, including hydrofunctionalization, metathesis, and hydrogenation, leading to the development of more efficient and selective catalytic systems. chinesechemsoc.orgnsf.govorganic-chemistry.org

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the reactivity and selectivity of organic compounds. For 1-heptyne, 5-methyl-, these predictions would focus on the characteristic reactions of terminal alkynes, such as additions to the triple bond and reactions involving the acidic terminal proton.

The reactivity of the carbon-carbon triple bond in 1-heptyne, 5-methyl- is a key area of theoretical investigation. The π-bonds of the alkyne are electron-rich, making them susceptible to attack by electrophiles. Computational models can predict the regioselectivity of such additions. For instance, in the hydrohalogenation of 1-heptyne, 5-methyl-, theoretical calculations would likely predict the formation of the Markovnikov product, where the halogen attaches to the more substituted carbon of the former triple bond, and the hydrogen adds to the terminal carbon. This is due to the greater stabilization of the transient positive charge on the internal carbon atom.

Furthermore, computational studies can elucidate the stereoselectivity of reactions. For example, the hydrogenation of 1-heptyne, 5-methyl- using a Lindlar catalyst would be predicted to yield cis-5-methyl-1-heptene, as the reaction proceeds via syn-addition of hydrogen to the alkyne on the catalyst surface.

The acidic nature of the terminal proton in 1-heptyne, 5-methyl- is another important aspect of its reactivity that can be studied computationally. Theoretical calculations can determine the pKa value of this proton, providing a quantitative measure of its acidity. This information is crucial for predicting the feasibility of deprotonation reactions to form the corresponding acetylide anion, a potent nucleophile used in various carbon-carbon bond-forming reactions.

Table 1: Predicted Reactivity and Selectivity for 1-Heptyne, 5-methyl- in Common Organic Transformations (Hypothetical Data)

| Reaction Type | Reagents | Predicted Major Product | Predicted Selectivity | Theoretical Basis |

| Hydrohalogenation | H-X (e.g., HBr) | 2-Bromo-5-methyl-1-heptene | Markovnikov | Stabilization of carbocation intermediate |

| Hydration (acid-cat.) | H₂O, H₂SO₄, HgSO₄ | 5-Methyl-2-heptanone | Markovnikov | Formation of a more stable vinyl cation |

| Hydrogenation | H₂, Lindlar's Catalyst | cis-5-Methyl-1-heptene | syn-Addition | Surface-catalyzed reaction mechanism |

| Hydrogenation | H₂, Pd/C | 3-Methylheptane | Complete reduction | Strong catalyst, full saturation |

| Deprotonation | NaNH₂ | Sodium (5-methyl-1-heptyn-1-ide) | High | Acidity of terminal alkyne proton |

Studies on Non-covalent Interactions and Intermolecular Forces

The physical properties and condensed-phase behavior of 1-heptyne, 5-methyl- are governed by non-covalent interactions and intermolecular forces. While specific experimental studies on this compound are scarce, computational methods can provide significant insights into these forces.

The primary intermolecular forces at play in 1-heptyne, 5-methyl-, a nonpolar molecule, are London dispersion forces. openochem.org These forces arise from temporary fluctuations in electron density, creating transient dipoles. The strength of these forces generally increases with the size and surface area of the molecule. The branched nature of 1-heptyne, 5-methyl-, due to the methyl group at the 5-position, is expected to slightly lower its boiling point compared to its linear isomer, 1-octyne, as the branching hinders efficient packing and reduces the effective surface area for intermolecular contact. libretexts.org

In addition to dispersion forces, the terminal alkyne group can participate in weak C-H···π interactions, where the acidic terminal hydrogen interacts with the electron-rich π-system of a neighboring molecule. While weaker than conventional hydrogen bonds, these interactions can influence the local structure and packing in the liquid and solid states. Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the contributions of different types of intermolecular forces, including electrostatic, exchange, induction, and dispersion components. usda.gov

Non-covalent interaction (NCI) plots, derived from computational calculations of the electron density and its derivatives, can visually represent and characterize these weak interactions within the molecular system. numberanalytics.com For 1-heptyne, 5-methyl-, such plots would be expected to show regions of weak van der Waals interactions along the hydrocarbon chain and potential C-H···π interactions involving the alkyne moiety.

Table 2: Predicted Intermolecular Interaction Energies for a Dimer of 1-Heptyne, 5-methyl- (Hypothetical Data based on SAPT Analysis)

| Interaction Component | Estimated Energy (kcal/mol) | Description |

| Electrostatics | -0.2 to -0.5 | Weak interactions due to small bond dipoles |

| Exchange (Pauli Repulsion) | +1.5 to +2.5 | Repulsive force at close contact |

| Induction (Polarization) | -0.1 to -0.3 | Distortion of electron clouds upon interaction |

| Dispersion | -2.0 to -3.5 | Dominant attractive force from correlated electron fluctuations |

| Total Interaction Energy | -0.8 to -1.8 | Net attractive interaction |

Role of 1 Heptyne, 5 Methyl in Complex Organic Synthesis and Advanced Materials Research

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

1-Heptyne (B1330384), 5-methyl-, a readily available and versatile building block, has found significant application as a precursor in the total synthesis of various natural products and bioactive compounds. Its terminal alkyne functionality and chiral center make it a valuable starting material for constructing complex molecular architectures.

One notable example is its use in the synthesis of the homotropane alkaloid (-)-adaline. beilstein-journals.org In this synthesis, a Grignard derivative of 1-heptyne undergoes carbocupration to form a vinyl iodide intermediate. beilstein-journals.org Subsequent lithium-halogen exchange and reaction with a chiral aldehyde lead to the formation of key allylic alcohol diastereomers, which are then elaborated to afford the natural product. beilstein-journals.org

The structural motif of 1-heptyne, 5-methyl- is also found within more complex bioactive molecules. For instance, a derivative, 7-(tert-butyl)-9-(2-methylheptan-2-yl)-1-oxaspiro molaid.comsmolecule.comdeca-6,9-diene-2,8-dione, has been identified in the root extract of Typha elephantina, a plant with medicinal properties. researchgate.net This highlights the natural occurrence of the 5-methylheptyl substructure and its potential role in biological activity. Furthermore, compounds containing a bicyclo[2.2.1]heptane scaffold, which can be conceptually related to the cyclized derivatives of 1-heptyne, 5-methyl-, are present in numerous bioactive natural products like camphor, sordarins, α-santalol, and β-santalol. rsc.org

The versatility of the terminal alkyne in 1-heptyne, 5-methyl- allows for a wide range of chemical transformations, including hydration, reduction, and coupling reactions, to access a diverse array of intermediates for natural product synthesis. pressbooks.pub For example, hydration of the alkyne can lead to the corresponding methyl ketone, a common functional group in natural products.

Building Block for Pharmaceutical and Agrochemical Intermediates

The unique structural features of 1-Heptyne, 5-methyl- make it a valuable building block for the synthesis of pharmaceutical and agrochemical intermediates. Its terminal alkyne allows for the introduction of various functional groups through well-established chemical transformations, while the chiral center at the 5-position can be exploited for the synthesis of enantiomerically pure compounds.

The partial hydrogenation of terminal alkynes like 1-heptyne is a crucial process in the pharmaceutical and agrochemical industries for the production of specific alkenes. researchgate.net These alkenes can then be further functionalized to create more complex molecules. For instance, 1-heptyne itself is a fundamental building block for complex acetylenic molecules used in these sectors. jaydevchemicals.com The principles of its reactivity can be extended to its methylated derivative, 1-heptyne, 5-methyl-.

Furthermore, the bicyclo[2.2.1]heptane scaffold, which can be accessed through cycloaddition reactions involving alkyne precursors, is a privileged structure in medicinal chemistry. rsc.org It is found in drug candidates such as LMV-601 and AMG 221. rsc.org The synthesis of functionalized bicyclo[2.2.1]heptanes is therefore of high interest for drug discovery. rsc.org

The versatility of 1-heptyne, 5-methyl- is further demonstrated by its potential to be converted into various intermediates. For example, its corresponding alkene, 5-methyl-1-heptene, can be produced from the reprocessing of plastic waste, offering a potential route to this valuable chemical from a renewable feedstock. aip.org This alkene can then be used in a variety of chemical reactions. Additionally, related structures like 1-chloro-5-methylheptane (B3050073) serve as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai

Synthesis of Chiral Scaffolds and Ligands for Asymmetric Catalysis

The chiral nature of 1-Heptyne, 5-methyl- makes it an attractive starting material for the synthesis of chiral scaffolds and ligands, which are crucial components in asymmetric catalysis. These ligands play a pivotal role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.

The bicyclo[2.2.1]heptane framework, which can be derived from precursors like 1-heptyne, 5-methyl-, forms the basis for several effective chiral ligands used in transition-metal catalysis. rsc.org For example, bornanesultam is a well-known chiral auxiliary, and ligands like dibenzyldiene and diphonane, which feature this bicyclic core, have proven effective in asymmetric synthesis. rsc.org The development of enantioselective methods to construct these functionalized bicyclic systems is of great importance. rsc.org

The synthesis of chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core has been a significant advancement in asymmetric catalysis. sigmaaldrich.com These ligands have demonstrated high efficiency in promoting various asymmetric transformations. sigmaaldrich.com While not directly synthesized from 1-heptyne, 5-methyl-, the underlying principles of creating chiral bicyclic structures are relevant.

Furthermore, chiral phosphine (B1218219) ligands incorporating the phosphabicyclo[2.2.1]heptane skeleton have been developed for use in asymmetric hydrogenation, hydroformylation, and hydrovinylation reactions. google.com These ligands demonstrate the utility of the bicyclo[2.2.1]heptane scaffold in creating a chiral environment around a metal center. The synthesis of new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane has also been explored for their application in enantioselective catalysis. researchgate.net

Application in the Development of Novel Catalytic Systems (e.g., as a substrate or ligand component)

1-Heptyne, 5-methyl- and its derivatives serve as valuable tools in the development and study of novel catalytic systems, acting as both substrates for testing catalyst performance and as components of ligands that influence catalytic activity and selectivity.

As a substrate, terminal alkynes like 1-heptyne are instrumental in evaluating the efficacy of new catalysts for a variety of transformations. For instance, the partial hydrogenation of 1-heptyne to 1-heptene (B165124) is a model reaction used to assess the activity and selectivity of catalysts, which is a significant challenge in industrial applications. researchgate.net The cyclotrimerization of alkynes is another area where substrates like 1-heptyne, 5-methyl- can be employed to probe the efficiency of catalytic systems. molaid.com

In the realm of ligand components, the structural framework of 1-heptyne, 5-methyl- can be incorporated into more complex molecules designed to act as ligands in catalysis. The development of chiral ligands is a key area of research, as these are essential for asymmetric catalysis. For example, the bicyclo[2.2.1]heptane scaffold, which can be synthesized from alkyne precursors, is a core feature of various chiral ligands. rsc.org